4,4'-oxybis{N-[2-(4-chlorophenoxy)ethyl]benzamide}
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Overview
Description
4,4’-oxybis{N-[2-(4-chlorophenoxy)ethyl]benzamide} is a complex organic compound characterized by its unique structure, which includes two benzamide groups connected by an oxygen bridge and substituted with chlorophenoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-oxybis{N-[2-(4-chlorophenoxy)ethyl]benzamide} typically involves the reaction of 4-chlorophenoxyethylamine with 4,4’-oxydibenzoyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and using a base like triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-oxybis{N-[2-(4-chlorophenoxy)ethyl]benzamide} undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
4,4’-oxybis{N-[2-(4-chlorophenoxy)ethyl]benzamide} has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4,4’-oxybis{N-[2-(4-chlorophenoxy)ethyl]benzamide} involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
- N-[2-(4-chlorophenoxy)ethyl]-4-[4-[2-(4-chlorophenoxy)ethylcarbamoyl]phenoxy]benzamide
Uniqueness
4,4’-oxybis{N-[2-(4-chlorophenoxy)ethyl]benzamide} is unique due to its specific structural features, such as the oxygen bridge connecting two benzamide groups and the presence of chlorophenoxyethyl substituents.
Properties
Molecular Formula |
C30H26Cl2N2O5 |
---|---|
Molecular Weight |
565.4 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-4-[4-[2-(4-chlorophenoxy)ethylcarbamoyl]phenoxy]benzamide |
InChI |
InChI=1S/C30H26Cl2N2O5/c31-23-5-13-25(14-6-23)37-19-17-33-29(35)21-1-9-27(10-2-21)39-28-11-3-22(4-12-28)30(36)34-18-20-38-26-15-7-24(32)8-16-26/h1-16H,17-20H2,(H,33,35)(H,34,36) |
InChI Key |
AWTXBTVJYPBCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCOC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)C(=O)NCCOC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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